An In-depth Technical Guide to 2-Chloro-3-(2-nitrophenoxymethyl)quinoline: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-Chloro-3-(2-nitrophenoxymethyl)quinoline: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, a molecule of significant interest in medicinal chemistry and materials science. By dissecting its constituent parts—the quinoline core, the chloro substituent, the phenoxymethyl linker, and the nitroaromatic moiety—we will explore its synthesis, predict its physicochemical and spectroscopic properties, and discuss its potential reactivity and biological significance. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.
Introduction: The Quinoline Scaffold and the Significance of Nitroaromatic Compounds
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold found in numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4][5] The versatility in the synthesis of quinoline derivatives allows for extensive structural modifications to modulate their biological and physical properties.[6][7][8]
The incorporation of a nitroaromatic moiety introduces a unique set of electronic and steric properties to the parent molecule. Nitroaromatic compounds are known for their diverse pharmacological activities, often acting as prodrugs that undergo bioreduction to exert their effects.[9][10][11][12] However, the presence of a nitro group can also be associated with toxicity, making a thorough understanding of its mechanism of action crucial.[9][10]
This guide focuses on the specific molecule, 2-Chloro-3-(2-nitrophenoxymethyl)quinoline, which combines the biologically active quinoline scaffold with a nitro-substituted phenoxymethyl side chain. The presence of a chlorine atom at the 2-position of the quinoline ring provides a reactive handle for further functionalization.
Proposed Synthesis of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline
Synthetic Pathway
Caption: Proposed synthetic pathway for 2-Chloro-3-(2-nitrophenoxymethyl)quinoline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-formylquinoline
This step utilizes the Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic compounds and the synthesis of 2-chloro-3-formylquinolines from acetanilides.[15]
-
In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place phosphorus oxychloride (POCl₃).
-
Cool the flask in an ice bath and slowly add N,N-dimethylformamide (DMF) dropwise with constant stirring to form the Vilsmeier reagent.
-
To this mixture, add the desired substituted acetanilide portion-wise.
-
After the addition is complete, heat the reaction mixture at an appropriate temperature (e.g., 70-80 °C) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate is formed.
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-chloro-3-formylquinoline.
Step 2: Reduction of the Aldehyde to an Alcohol
-
Dissolve the synthesized 2-chloro-3-formylquinoline in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring.
-
Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (2-chloroquinolin-3-yl)methanol.
Step 3: Williamson Ether Synthesis
-
In a round-bottom flask, dissolve 2-nitrophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to form the corresponding phenoxide.
-
To this mixture, add a solution of (2-chloroquinolin-3-yl)methanol in the same solvent.
-
Heat the reaction mixture at an appropriate temperature and monitor its progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-Chloro-3-(2-nitrophenoxymethyl)quinoline.
Physicochemical and Spectroscopic Properties (Predicted)
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₆H₁₁ClN₂O₃ | Based on the chemical structure. |
| Molecular Weight | 314.73 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow solid | Quinoline derivatives are often crystalline solids, and the nitro group can impart color.[2] |
| Melting Point | 150 - 180 °C | The presence of aromatic rings and polar groups suggests a relatively high melting point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The large aromatic structure and the presence of a chlorine atom reduce water solubility. |
| ¹H NMR (CDCl₃, ppm) | δ 7.5-8.5 (m, quinoline-H), 7.0-8.0 (m, nitrophenyl-H), 5.3-5.5 (s, -CH₂-) | Aromatic protons will appear in the downfield region. The methylene protons will likely be a singlet. |
| ¹³C NMR (CDCl₃, ppm) | δ 115-160 (aromatic carbons), 65-75 (-CH₂-) | Aromatic carbons will have characteristic shifts, with those attached to heteroatoms appearing further downfield. |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar-H), 1590-1450 (C=C, C=N), 1530-1500 & 1350-1300 (NO₂), 1250-1000 (C-O), 750-700 (C-Cl) | Characteristic peaks for aromatic rings, nitro group, ether linkage, and C-Cl bond are expected. |
| Mass Spec. (EI) | m/z 314 (M⁺), 316 (M+2⁺) | The molecular ion peak and an M+2 peak due to the chlorine isotope (³⁷Cl) should be observed. |
Reactivity and Potential Biological Significance
Chemical Reactivity
The chemical reactivity of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline is dictated by its functional groups:
-
2-Chloroquinoline Moiety: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, providing a pathway for the synthesis of a diverse library of derivatives.[20][21][22]
-
Nitroaromatic Group: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the phenoxy ring. It can also be reduced to an amino group, which can then be further functionalized.
-
Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions.
Caption: Key reactive sites of 2-Chloro-3-(2-nitrophenoxymethyl)quinoline.
Potential Biological Activity
The combination of the quinoline scaffold and the nitroaromatic moiety suggests that this molecule could exhibit a range of biological activities.
-
Anticancer and Antimicrobial Potential: Many quinoline derivatives have shown promise as anticancer and antimicrobial agents.[1][23][3][5] The nitro group can enhance these activities through bioreductive activation, leading to the formation of reactive intermediates that can damage cellular macromolecules.[9][10][11][12]
-
Enzyme Inhibition: The planar aromatic structure of the quinoline ring system allows for intercalation with DNA or binding to the active sites of various enzymes.[23] The substituents on the quinoline ring play a crucial role in determining the specific biological target.
It is important to note that the presence of the nitro group may also lead to cytotoxicity and mutagenicity, which would need to be carefully evaluated in any drug development program.[10]
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the structure and purity of the synthesized 2-Chloro-3-(2-nitrophenoxymethyl)quinoline.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of the target compound.
Detailed Analytical Protocols
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate in varying ratios) to achieve good separation.
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).
-
-
High-Performance Liquid Chromatography (HPLC): [24][25]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid).
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: [26][27]
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR, ¹³C NMR, and 2D techniques like COSY and HSQC for unambiguous assignment of protons and carbons.
-
-
Mass Spectrometry (MS): [25][26]
-
Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: [18][26]
-
Sample Preparation: KBr pellet or as a thin film.
-
Analysis: Identification of characteristic absorption bands for the functional groups present in the molecule.
-
Conclusion
2-Chloro-3-(2-nitrophenoxymethyl)quinoline represents a promising molecular scaffold with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its proposed synthesis, predicted physicochemical and spectroscopic properties, and potential reactivity and biological significance. The outlined experimental protocols and analytical methods offer a solid foundation for researchers to synthesize and characterize this molecule and to explore its potential applications. The versatile chemistry of the quinoline ring and the unique properties of the nitroaromatic moiety make this compound and its derivatives exciting targets for future research.
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